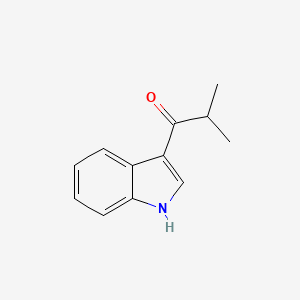

1-(1H-indol-3-yl)-2-methylpropan-1-one

Übersicht

Beschreibung

“1-(1H-indol-3-yl)-2-methylpropan-1-one” is a chemical compound that belongs to the class of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and have various biologically vital properties .

Synthesis Analysis

The synthesis of indole derivatives has been a subject of interest in recent years . A general approach for the synthesis of similar compounds has been reported, which involves the use of efficient precursors for the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .

Chemical Reactions Analysis

Indole derivatives are known to react promptly with hard and soft electrophiles due to their electron-rich character . In one study, new 1- [1- (1 H -indol-3-yl) alkyl]-1 H -indoles were obtained from the addition of indole to a variety of aldehydes under neat conditions .

Wissenschaftliche Forschungsanwendungen

Application in Hepatocarcinoma Cells

- Scientific Field : Biomedical Sciences, specifically Oncology .

- Summary of the Application : 1-(1H-indol-3-yl) derivatives have been synthesized and their cytotoxicity has been evaluated in hepatocarcinoma cells .

- Methods of Application : The compounds were obtained from the addition of indole to a variety of aldehydes under neat conditions. Calcium oxide (CaO), present in excess, was fundamental for carrying out the reaction with paraformaldehyde .

- Results or Outcomes : The effect of some selected 3,3′- and 1,3′-diindolyl methane derivatives on cell proliferation of the hepatoma cell line FaO was evaluated .

Application as Antifungal Agents

- Scientific Field : Microbiology .

- Summary of the Application : 1-(1H-indol-3-yl) derivatives have been evaluated for their antifungal potential .

- Methods of Application : The effect of seven compounds was determined against Candida albicans ATCC 10531, three clinical isolates of Candida albicans, two clinical isolates of Candida glabrata, two clinical isolates of Candida parapsilosis and Aspergillus niger ATCC 16404 .

- Results or Outcomes : Compounds showed fungicidal activity against all tested strains at concentrations ranging between 0.250 and 1 mg/mL. Furthermore, the association between the compounds and commercial antifungals showed a trend of indifference tending toward synergism .

Application as Antiviral Agents

- Scientific Field : Virology .

- Summary of the Application : 6-Amino-4-substitutedalkyl-1H-indole-2-substituted-carboxylate derivatives were prepared and reported as antiviral agents .

- Methods of Application : Increasing concentrations of pNPG were used as substrates in the absence or presence of tested compounds at four different concentrations around the IC50 values .

- Results or Outcomes : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate (1) showed inhibitory activity against influenza A with IC50 = 7.53 mol/L .

Application as Antitubercular Agents

- Scientific Field : Microbiology .

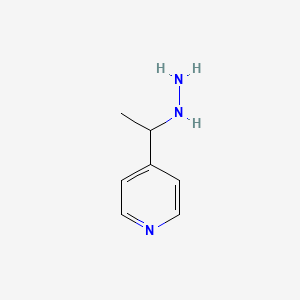

- Summary of the Application : (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .

- Methods of Application : The compounds were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) .

- Results or Outcomes : The compounds showed significant antitubercular activity .

Application as Anti-inflammatory Agents

- Scientific Field : Pharmacology .

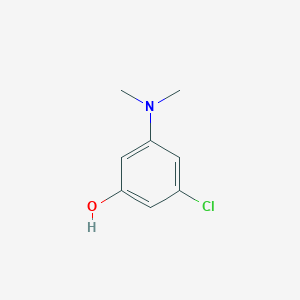

- Summary of the Application : 1-(1H-indol-3-yl) derivatives have been reported to have anti-inflammatory properties .

- Methods of Application : The compounds were tested for their ability to inhibit reactive oxygen species (ROS) generation and nitric oxide release induced through lipopolysaccharide .

- Results or Outcomes : The compound 1-[(1H-indol-3-yl)methyl] showed significant inhibition activity that is comparable or more to ursolic acid (positive control) .

Application as Antimicrobial Agents

- Scientific Field : Microbiology .

- Summary of the Application : 1-(1H-indol-3-yl) derivatives have been reported to have antimicrobial properties .

- Methods of Application : The effect of seven compounds was determined against various strains of Candida and Aspergillus niger .

- Results or Outcomes : Compounds showed a fungicidal activity against all tested strains at concentrations ranging between 0.250 and 1 mg/mL .

Safety And Hazards

Zukünftige Richtungen

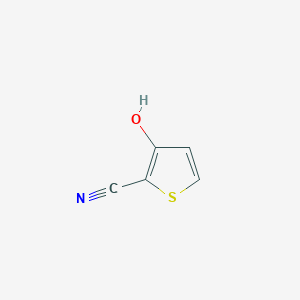

Indole derivatives have attracted increasing attention in recent years due to their potential as biologically active compounds for the treatment of various disorders in the human body . The compound (E)-2- (6- (1H -indole-3-carbonyl)-5-thioxotetrahydrothieno [3,2-b]furan-2 (3H)-ylidene)-3- (1H -indol-3-yl)-3-oxopropanedithioic acid showed a high binding affinity as well as excellent biological activity, suggesting it could serve as the lead for further optimization and to arrive at potential antimicrobial agents .

Eigenschaften

IUPAC Name |

1-(1H-indol-3-yl)-2-methylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO/c1-8(2)12(14)10-7-13-11-6-4-3-5-9(10)11/h3-8,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQKIWOJXOTFMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C1=CNC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50359272 | |

| Record name | 1-(1H-indol-3-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-2-methylpropan-1-one | |

CAS RN |

57642-07-6 | |

| Record name | 1-(1H-indol-3-yl)-2-methylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50359272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

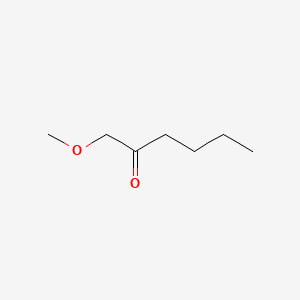

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-aminophenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3053933.png)

![6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-amine](/img/structure/B3053935.png)

![1,4-Dioxaspiro[4.5]decane-6-acetic acid, ethyl ester](/img/structure/B3053948.png)

![3-Oxa-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B3053953.png)

![(1r,8r,9s,10r,14s)-13-Ethyl-17-ethynyl-17-hydroxy-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-1-yl acetate(non-preferred name)](/img/structure/B3053954.png)